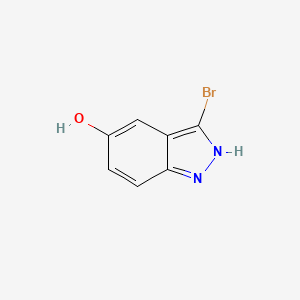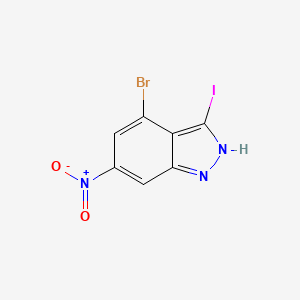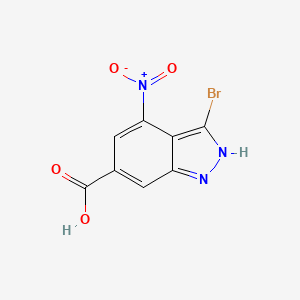
3-Amino-5-bromo-4-metilbenzoato de metilo
Descripción general
Descripción
Methyl 3-amino-5-bromo-4-methylbenzoate is a compound that can be associated with various research areas, including organic synthesis and pharmaceutical intermediates. Although the specific compound is not directly mentioned in the provided papers, related compounds and their synthesis, molecular structure, and chemical properties are discussed, which can provide insights into the characteristics of methyl 3-amino-5-bromo-4-methylbenzoate.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of related compounds is often determined using techniques like single-crystal X-ray diffraction, which provides information on cell parameters and the arrangement of atoms within the crystal . Additionally, vibrational spectroscopy methods such as FTIR and FT-Raman are used to analyze molecular structures and vibrational wave numbers . Theoretical calculations, including density functional theory (DFT), further aid in understanding the molecular geometry and electronic properties .
Chemical Reactions Analysis
The chemical reactivity of related compounds can be inferred from their functional groups and molecular structure. For example, the presence of amino groups can lead to the formation of hydrogen bonds, as seen in the crystal structures of some compounds . Schiff base reactions involving aldehydes and amines are also common, leading to the formation of compounds with C=N double bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds include their dipole moments, polarizability, anisotropy polarizability, and hyperpolarizability, which can be significant for nonlinear optical applications . The HOMO-LUMO energy gap provides insights into the electronic properties and charge transfer within the molecule . Hydrogen bonding interactions are crucial for the stability of crystal structures and can influence the compound's solubility and melting point .
Aplicaciones Científicas De Investigación
Síntesis de derivados de indol
Los derivados de indol están muy presentes en muchos productos naturales y productos farmacéuticos. 3-Amino-5-bromo-4-metilbenzoato de metilo se puede utilizar como precursor en la síntesis de derivados de indol, que son importantes en el desarrollo de fármacos para tratar diversos trastornos, incluido el cáncer .
Investigación farmacéutica
Este compuesto es valioso en la investigación farmacéutica debido a su potencial como bloque de construcción para la síntesis de moléculas biológicamente activas. Sus sustituyentes amino y bromo ofrecen puntos de reactividad para modificaciones químicas adicionales, lo que lleva a la creación de nuevos agentes terapéuticos .
Desarrollo agroquímico
Los grupos bromo y amino en This compound lo convierten en un candidato para la síntesis de agroquímicos. Estos compuestos pueden diseñarse para producir pesticidas y fungicidas con propiedades específicas para proteger los cultivos de plagas y enfermedades .
Ciencia de los materiales
En la ciencia de los materiales, este compuesto se puede utilizar para crear polímeros con características específicas. La presencia de un grupo bromo permite la introducción de otros grupos funcionales mediante reacciones de sustitución, lo que puede alterar las propiedades físicas de los materiales resultantes .
Fabricación de tintes
La estructura del compuesto es propicia para la síntesis de tintes. El sistema de anillo aromático se puede funcionalizar para producir tintes con las propiedades de absorción deseadas para su uso en textiles y otras industrias .
Catálisis
This compound: puede actuar como ligando en la catálisis. Sus grupos funcionales pueden coordinarse con centros metálicos, creando catalizadores que facilitan diversas reacciones químicas, lo cual es esencial en los procesos industriales .
Síntesis orgánica
Como bloque de construcción orgánico, este compuesto se utiliza en la construcción de moléculas orgánicas complejas. Su reactividad permite la formación de diversas estructuras químicas, que son cruciales en la química orgánica sintética .
Química computacional
En química computacional, This compound se puede estudiar por sus propiedades electrónicas e interacciones con otras moléculas. Esta investigación puede conducir a información sobre el comportamiento de compuestos similares en sistemas biológicos .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The hazard statements associated with it are H302-H315-H319-H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively. The precautionary statements are P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .
Mecanismo De Acción
Pharmacokinetics
, Methyl 3-amino-5-bromo-4-methylbenzoate has the following pharmacokinetic properties:
- GI absorption : High
- BBB permeant : Yes
- P-gp substrate : No
- CYP1A2 inhibitor : Yes
- CYP2C19 inhibitor : No
- CYP2C9 inhibitor : No
- CYP2D6 inhibitor : No
- CYP3A4 inhibitor : No
- Log Kp (skin permeation) : -6.26 cm/s
These properties suggest that the compound is likely to be well-absorbed in the gastrointestinal tract, can cross the blood-brain barrier, and may interact with certain cytochrome P450 enzymes, which could impact its metabolism and excretion.
Action Environment
The action of Methyl 3-amino-5-bromo-4-methylbenzoate can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature and light exposure . Additionally, the compound’s efficacy and action could potentially be influenced by the physiological environment, such as the pH of the surrounding medium, the presence of other compounds, and specific conditions within the body.
Análisis Bioquímico
Biochemical Properties
Methyl 3-amino-5-bromo-4-methylbenzoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances in the body. The compound can act as a substrate for these enzymes, leading to its biotransformation into different metabolites. Additionally, Methyl 3-amino-5-bromo-4-methylbenzoate can interact with proteins involved in signal transduction pathways, potentially affecting cellular responses to external stimuli .
Cellular Effects
The effects of Methyl 3-amino-5-bromo-4-methylbenzoate on various cell types and cellular processes are diverse. In certain cell lines, the compound has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For instance, it can modulate the activity of transcription factors, thereby affecting the expression of genes involved in cell growth and differentiation. Moreover, Methyl 3-amino-5-bromo-4-methylbenzoate has been found to impact cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
At the molecular level, Methyl 3-amino-5-bromo-4-methylbenzoate exerts its effects through various mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating their activity. For example, it has been shown to inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. Additionally, Methyl 3-amino-5-bromo-4-methylbenzoate can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-amino-5-bromo-4-methylbenzoate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Methyl 3-amino-5-bromo-4-methylbenzoate is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. This degradation can lead to the formation of metabolites with different biological activities. Long-term exposure to Methyl 3-amino-5-bromo-4-methylbenzoate in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of Methyl 3-amino-5-bromo-4-methylbenzoate vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant biological responses. Studies have identified threshold effects, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of Methyl 3-amino-5-bromo-4-methylbenzoate can result in toxic or adverse effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
Methyl 3-amino-5-bromo-4-methylbenzoate is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of hydroxylated metabolites. The compound can also undergo conjugation reactions, such as glucuronidation and sulfation, which enhance its solubility and facilitate its excretion from the body. The interactions of Methyl 3-amino-5-bromo-4-methylbenzoate with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites in the body .
Transport and Distribution
The transport and distribution of Methyl 3-amino-5-bromo-4-methylbenzoate within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to specific proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of Methyl 3-amino-5-bromo-4-methylbenzoate within cells can influence its biological activity and interactions with other biomolecules .
Subcellular Localization
Methyl 3-amino-5-bromo-4-methylbenzoate exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications. The subcellular localization of Methyl 3-amino-5-bromo-4-methylbenzoate can influence its interactions with other biomolecules and its role in cellular processes .
Propiedades
IUPAC Name |
methyl 3-amino-5-bromo-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-5-7(10)3-6(4-8(5)11)9(12)13-2/h3-4H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVMWNWKILQIHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646423 | |
| Record name | Methyl 3-amino-5-bromo-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
223519-11-7 | |
| Record name | Benzoic acid, 3-amino-5-bromo-4-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=223519-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-amino-5-bromo-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![[2,3'-Bipyridine]-3-carboxylic acid](/img/structure/B1292471.png)



![2-(Acetylamino)-3-[(4-chlorophenyl)sulfanyl]-propanoic acid](/img/structure/B1292477.png)